molecular formula C15H18BNO3 B12356446 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one

Cat. No.: B12356446
M. Wt: 271.12 g/mol
InChI Key: ZTFVFDUUTZAYHZ-UHFFFAOYSA-N
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Description

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one typically involves the reaction of isoquinolin-1-one with a boronic ester precursor. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced isoquinolin-1-one derivatives.

    Substitution: Coupled products with aryl or vinyl halides.

Scientific Research Applications

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is crucial in the formation of complex organic structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one is unique due to its isoquinolin-1-one core, which provides additional functionalization possibilities and potential biological activity. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-17-13(12)18/h5-9,12H,1-4H3

InChI Key

ZTFVFDUUTZAYHZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NC(=O)C3C=C2

Origin of Product

United States

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